molecular formula C11H9ClS B8592337 2-(3-Chloro-2-methylphenyl)thiophene CAS No. 89634-69-5

2-(3-Chloro-2-methylphenyl)thiophene

Cat. No.: B8592337
CAS No.: 89634-69-5
M. Wt: 208.71 g/mol
InChI Key: UFBNPRTYBQGEAB-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-methylphenyl)thiophene is a useful research compound. Its molecular formula is C11H9ClS and its molecular weight is 208.71 g/mol. The purity is usually 95%.
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Properties

CAS No.

89634-69-5

Molecular Formula

C11H9ClS

Molecular Weight

208.71 g/mol

IUPAC Name

2-(3-chloro-2-methylphenyl)thiophene

InChI

InChI=1S/C11H9ClS/c1-8-9(4-2-5-10(8)12)11-6-3-7-13-11/h2-7H,1H3

InChI Key

UFBNPRTYBQGEAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=CS2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Chloro-2-methylaniline was treated with t-butylnitrite in excess thiophene as described in J. Chem. Soc., 4257 (1963) to produce 2-(3-chloro-2-methylphenyl)thiophene as an oil. Reaction of the oil with N-bromosuccinimide as described in J. Am. Chem. Soc., 89, 2348 (1967) yielded 2-(2-bromomethyl-3-chlorophenyl)thiophene as an oil, which was reacted without further purification, as described in J. Chem. Soc., 2708 (1955), with diethyl malonate in the presence of tetrabutyl ammonium bromide and potassium hydroxide in dry tetrahydrofuran, producing ethyl [2-carboethoxy-3-[2-chloro-6-(thien-2-yl)phenyl]]propionate. Hydrolysis of the latter with hydrochloric acid in glacial acetic acid provided 3-[2-chloro-6-(thien-2-yl)phenyl]propionic acid; mp 83°-86°.
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Synthesis routes and methods II

Procedure details

During a 30 minute period a solution of 3-chloro-2-methylaniline (8.3 g, 0.2 mole) in thiophene (100 ml) was added dropwise to a stirred mixture of t-butyl nitrite (30.9 g, 0.3 mole) and copper powder (10.0 g, 0.16 mole) in thiophene (1.9 l). After complete addition, the mixture was heated at 60° for two hours, then at reflux for approximately 18 hours. The reaction mixture was cooled, filtered, and the filtrate evaporated under reduced pressure to leave a residue. The residue was subjected to column chromatography on silica gel, elution with toluene. The toluene was evaporated under reduced pressure to leave a residue which was rechromatographed on silica gel, elution with n-heptane. The fractions which contained the desired product was combined and evaporated under reduced pressure to leave an oil. The oil was purified by distillation under reduced pressure to yield 2-(3-chloro-2-methylphenyl)thiophene (25.9 g, 62.2% yield, bp 93°/0.1 mm). This experiment is designated Run 5/1 in the following tabulation of several experiments conducted with and without copper, but under otherwise similar conditions.
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8.3 g
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30.9 g
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100 mL
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1.9 L
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copper
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10 g
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Synthesis routes and methods III

Procedure details

To a stirred solution of 50.0 g (0.353 mol) of 3-chloro-2-methylaniline in 100 g (1.19 mol) of thiophene was added dropwise 82.7 g (0.706 mol) of isoamyl nitrite during 0.5 hour. Upon complete addition, the reaction mixture was heated to reflux temperature, and stirred for 0.75 hour. The reaction mixture was then allowed to cool to ambient temperature, and stirring was continued for 16 hours. The reaction mixture was concentrated under reduced pressure to give a black residual oil. The oil was subjected to column chromatography on silica gel, eluting with heptane, then heptane:ethyl acetate (40:1). The appropriate fractions were combined to give a red oil which was subjected to distillation under reduced pressure using a Kugelrohr distilling system to give 9.2 g of 2-(3-chloro-2methylphenyl)thiophene, b.p. 78° C.±3° C./0.05 mm.
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50 g
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100 g
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82.7 g
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Reaction Step One

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